molecular formula C20H18N4O2S2 B2436883 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide CAS No. 955913-62-9

2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2436883
CAS No.: 955913-62-9
M. Wt: 410.51
InChI Key: GFWFOPHTPHRGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and benzo[d]thiazole moieties, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, it is evident that this compound stands out due to its unique combination of biological and electronic properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(4-ethoxyanilino)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-3-26-14-7-5-13(6-8-14)21-19-23-16(11-27-19)18(25)24-20-22-15-9-4-12(2)10-17(15)28-20/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWFOPHTPHRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.